methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine coreThe pyrazolo[1,5-a]pyrimidine scaffold is known for its versatility and has been widely studied for its biological activities and photophysical properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps) have been identified as strategic compounds for optical applications . They have also been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring of pps improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through these properties.
Biochemical Pathways
Fluorescent molecules like pps are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that the compound may affect pathways related to these processes.
Pharmacokinetics
The tunable photophysical properties of pps suggest that they may have unique pharmacokinetic properties .
Result of Action
Pps have been associated with anticancer potential and enzymatic inhibitory activity . This suggests that the compound may have similar effects.
Action Environment
The properties and stability found in pps are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that the compound may have similar stability in various environments.
Preparation Methods
The synthesis of methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, or unsaturated ketones . These reactions are often catalyzed by bases like sodium hydroxide or ethoxide, and the reaction conditions may vary depending on the specific substrates used . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
Zaleplon: A sedative agent with a similar core structure but different functional groups.
Indiplon: Another sedative agent with modifications to the pyrazolo[1,5-a]pyrimidine scaffold.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl N-[4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-23-14(20)17-10-2-4-12(5-3-10)24(21,22)18-11-8-15-13-6-7-16-19(13)9-11/h2-9,18H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOUPIKEZNVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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